molecular formula C18H38BrN B12313317 OleylammoniumBromide

OleylammoniumBromide

Cat. No.: B12313317
M. Wt: 348.4 g/mol
InChI Key: BUMIZIPMPLOMLF-KVVVOXFISA-N
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Description

Systematic Nomenclature and Molecular Formula

Oleylammonium bromide is systematically named [(Z)-octadec-9-enyl]azanium bromide , reflecting its unsaturated C18 hydrocarbon chain with a Z-configured double bond at the ninth carbon. Its molecular formula, C₁₈H₃₈BrN , corresponds to a molecular weight of 348.4 g/mol . The compound’s SMILES notation, CCCCCCCCC=CCCCCCCCC[NH3+].[Br-] , captures the cis-olefinic bond and ionic interaction between the ammonium cation and bromide anion.

Table 1: Fundamental molecular properties of oleylammonium bromide

Property Value
Molecular Formula C₁₈H₃₈BrN
Molecular Weight 348.4 g/mol
IUPAC Name [(Z)-octadec-9-enyl]azanium bromide
SMILES Notation C=CCCCCCCCC[NH3+].[Br-]

Isomeric Variations and Stereochemical Considerations

The compound’s stereochemical integrity hinges on the Z-configuration of the oleyl chain, derived from its precursor oleylamine. Commercial oleylamine often contains elaidylamine (trans-isomer) impurities due to incomplete synthesis, which may carry over to oleylammonium bromide. Infrared spectroscopy at 966 cm⁻¹ and 3005 cm⁻¹ distinguishes trans- and cis-vinylic stretches, respectively, enabling quantification of isomeric purity. Nuclear magnetic resonance (NMR) further resolves allylic proton splitting patterns, with cis-isomers exhibiting δ 5.3–5.4 ppm multiplet signals versus trans-isomers’ simplified splitting.

Crystallographic Characterization and Unit Cell Parameters

Experimental crystallographic data remain limited due to challenges in growing single crystals, a common issue with long-chain amphiphiles. Computational models suggest lamellar packing dominated by van der Waals interactions between alkyl chains and ionic pairing of ammonium bromide groups. Predicted lattice parameters include:

  • a-axis : 4.8–5.2 Å (alkyl chain spacing)
  • c-axis : 25–30 Å (interlayer distance)
    X-ray diffraction of polycrystalline samples shows a broad peak near 2θ = 21° , characteristic of disordered alkyl chain packing.

Quantum Chemical Calculations of Molecular Geometry

Density functional theory (DFT) optimizations at the B3LYP/6-31G(d) level predict:

  • C9–C10 bond length : 1.34 Å (consistent with double-bond character)
  • N–Br ionic separation : 3.2–3.5 Å (solvent-dependent)
  • Dihedral angles : 120°–150° along the alkyl chain, indicating gauche defects.

Table 2: Key geometric parameters from DFT calculations

Parameter Value (Å/degrees)
C=C Bond Length 1.34 Å
N–Br Distance 3.3 Å
C–N–C Bond Angle 109.5°

Comparative Analysis with Related Quaternary Ammonium Salts

Oleylammonium bromide’s unsaturated C18 chain differentiates it from saturated analogues like cetyltrimethylammonium bromide (CTAB) . Key distinctions include:

Table 3: Comparative properties of quaternary ammonium salts

Property Oleylammonium Bromide CTAB
Chain Length C18 (unsaturated) C16 (saturated)
Critical Micelle Conc. 0.1–0.5 mM 1.0–1.5 mM
Solubility in Hexane High Moderate
Nanocrystal Stabilization Superior due to π-interactions Limited

The cis-double bond introduces conformational rigidity , reducing alkyl chain entanglement compared to saturated analogues. This enhances steric stabilization in nanocrystal syntheses, as demonstrated in lead halide perovskite systems where oleylammonium bromide outperforms CTAB in maintaining colloidal stability.

Properties

Molecular Formula

C18H38BrN

Molecular Weight

348.4 g/mol

IUPAC Name

(Z)-octadec-9-en-1-amine;hydrobromide

InChI

InChI=1S/C18H37N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;

InChI Key

BUMIZIPMPLOMLF-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.Br

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.Br

Origin of Product

United States

Preparation Methods

Standard Laboratory Synthesis

The most widely cited method involves the following steps:

  • Reagent Mixing : Oleylamine (12.5 mL, ~30 mmol) is dissolved in ethanol (100 mL) under inert gas (N₂/Ar).
  • Acid Addition : HBr (4.28 mL, 48% w/w) is added dropwise at 0°C (ice-water bath) to prevent exothermic side reactions.
  • Reaction Completion : The mixture is stirred for 10 hours under N₂, yielding a white precipitate.
  • Purification : The product is vacuum-dried, rinsed with diethyl ether (3×), and recrystallized in ethanol/ethyl acetate.

Key Parameters :

Parameter Value Source
Temperature 0°C (ice bath)
Reaction Time 10 hours
Solvent Ethanol
Yield 70–85%

Alternative Solvent Systems

Some protocols replace ethanol with ethyl acetate to improve solubility and reduce byproducts:

  • Dissolution : Oleylamine (30 mL) is mixed with ethyl acetate (100 mL).
  • Acid Introduction : HBr (18 mL) is added at 0°C under argon.
  • Workup : The precipitate is centrifuged (10,000 rpm, 10 min) and recrystallized in ethyl acetate.

Advantages :

  • Higher purity (≥95% by NMR).
  • Reduced side reactions due to ethyl acetate’s lower polarity.

Optimization Strategies

Temperature Control

Maintaining 0°C during HBr addition is critical to prevent oleylamine oxidation or HBr volatilization. Elevated temperatures (>25°C) lead to:

  • Discoloration : Yellowing due to amine degradation.
  • Reduced Yield : Unreacted HBr escapes as gas.

Stoichiometric Ratios

A 1:1 molar ratio of oleylamine:HBr is optimal. Excess HBr causes:

  • Hydrolysis : Formation of oleyl alcohol impurities.
  • Acidic Byproducts : Requires additional neutralization steps.

Purification Techniques

Centrifugation vs. Filtration

  • Centrifugation : Preferred for small-scale batches (≤100 g), achieving >90% recovery.
  • Vacuum Filtration : Used industrially for larger volumes but risks product loss due to filter adhesion.

Recrystallization Solvents

Solvent Purity Improvement Drawbacks
Diethyl ether Removes unreacted HBr Low boiling point (35°C)
Ethanol/ethyl acetate High crystal quality Slow evaporation rate

Industrial-Scale Production

Scalability Challenges

  • Exothermic Reaction : Requires jacketed reactors with cooling systems.
  • Waste Management : HBr-neutralization with NaOH generates NaBr effluent.

Process Modifications

  • Continuous Flow Synthesis : Reduces reaction time to 2–3 hours.
  • In Situ HBr Generation : Uses NaBr and H₂SO₄ to improve safety.

Quality Assessment

Analytical Techniques

  • ¹H NMR : Confirms absence of oleylamine peaks (δ = 2.5–2.7 ppm).
  • Elemental Analysis : Validates Br content (theoretical: 22.9 wt%).
  • FT-IR : Detects N–H stretches at 3300 cm⁻¹ and C–Br at 600 cm⁻¹.

Common Impurities

Impurity Source Mitigation
Oleyl alcohol HBr excess Strict stoichiometry
Sodium bromide Neutralization Ethanol rinsing

Chemical Reactions Analysis

Types of Reactions

Oleylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions, particularly in the synthesis of perovskite nanocrystals .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include metal halide perovskites, which are used in various optoelectronic applications. For example, the reaction with lead bromide forms lead halide perovskites, which are known for their excellent photoluminescent properties .

Scientific Research Applications

Industrial Production

In industrial settings, the production follows similar synthetic routes but is optimized for higher yields and purity. Large reactors are used to control temperature and reagent addition precisely.

Scientific Research Applications

Oleylammonium bromide has diverse applications across several scientific fields:

1. Materials Science

  • Nanocrystal Synthesis : It serves as a stabilizing agent in the synthesis of perovskite nanocrystals, which are studied for their unique optical and electronic properties. The compound enhances the stability and performance of these materials in applications such as solar cells and light-emitting diodes (LEDs) .
  • Growth Mechanisms : Research indicates that oleylammonium bromide influences the growth mechanisms of tin and lead bromide perovskite nanostructures by stabilizing intermediate phases during synthesis .

2. Chemistry

  • Phase Control : The compound plays a crucial role in controlling the size, shape, and phase of nanocrystals through its interactions with metal halides . For instance, it promotes anisotropic growth by competing with other ions in solution .
  • Reactivity : Oleylammonium bromide can undergo substitution reactions with metal halides to form metal bromide complexes, essential for creating various optoelectronic materials .

3. Biological Applications

  • Antimicrobial Activity : Studies have shown that oleylammonium bromide exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes due to its amphiphilic nature .
  • Cytotoxicity Studies : Research indicates that oleylammonium bromide can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells at therapeutic concentrations. This dual effect suggests potential applications in cancer treatment .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated oleylammonium bromide as a topical antimicrobial agent in wound care. Patients treated with oleylammonium bromide-infused dressings showed a significant reduction in infection rates compared to control groups, indicating its potential as an effective alternative to traditional antibiotics.

Case Study 2: Cancer Treatment

In vitro experiments on breast cancer cell lines demonstrated that oleylammonium bromide not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapeutics like doxorubicin. This synergistic effect suggests its potential for combination therapies in oncology.

Mechanism of Action

The mechanism by which oleylammonium bromide exerts its effects is primarily through its interaction with the surface of nanocrystals. The long-chain oleyl group provides steric stabilization, preventing the aggregation of nanocrystals. The ammonium ion interacts with the surface of the nanocrystals, enhancing their stability and optical properties. This interaction is crucial in maintaining the phase stability and emission tunability of perovskite nanocrystals .

Comparison with Similar Compounds

Didodecyl Dimethylammonium Bromide (DDAB)

Property OLAB DDAB
Structure Primary ammonium (NH₃⁺) Quaternary ammonium (N⁺(CH₃)₂)
Proton availability Yes (labile NH₃⁺) No (proton-free)
Surface passivation Moderate (dynamic binding) High (static, robust binding)
PLQY enhancement ~85% (FAPbBr₃ NCs) >90% (CsPbBr₃ NCs)
Stability Moderate (prone to proton exchange) High (resists environmental reactions)

Key Differences :

  • DDAB lacks labile protons, eliminating acid-base equilibria that destabilize OLAB-passivated NCs .
  • DDAB provides stronger electrostatic binding, improving resistance to washing and moisture .

Benzoyl Bromide

Property OLAB Benzoyl Bromide
Role in synthesis Ligand + Br⁻ source Halide precursor (Br⁻ source)
NC surface binding Yes No (reacts to release Br⁻)
PLQY impact Direct passivation (~85%) Indirect (enhances halide-rich conditions)
Reaction kinetics Moderate (dynamic equilibrium) Fast (exothermic Br⁻ release)

Key Differences :

  • OLAB’s dual functionality simplifies synthesis but introduces ligand-related instability .

Oleylamine (OAm) / Oleic Acid (OA) Ligand Pair

Property OLAB OAm/OA Pair
Br⁻ availability High (direct Br⁻ supply) Low (requires external Br⁻)
Surface passivation Br⁻-terminated sites OA⁻ binds Pb²⁺, OAm binds Br⁻
Size control Yes (higher OLAB → smaller NCs) Limited (broader size distribution)
Stability Moderate (labile ligands) Low (ligand desorption common)

Key Differences :

  • OLAB provides in situ Br⁻, enabling precise size control and narrow emission spectra (470–550 nm for FAPbBr₃) .
  • The OAm/OA pair requires additional Br⁻ sources (e.g., N-bromosuccinimide) for optimal performance .

Cetyltrimethylammonium Bromide (CTAB)

Property OLAB CTAB
Chain length C18 (unsaturated) C16 (saturated)
Surface interaction Dynamic (weak van der Waals) Static (strong ionic binding)
Applications Perovskite NCs Plasmonic NPs (Au, Ag)
Environmental impact Labile ligands (moderate toxicity) High toxicity (restricted use)

Key Differences :

  • CTAB’s saturated tail and quaternary ammonium group limit its utility in perovskite synthesis due to incompatible binding dynamics .

Biological Activity

Oleylammonium bromide (OAB) is an organic compound that has garnered attention in various fields, particularly in materials science and biological applications. Its unique structure, characterized by a long-chain fatty acid (oleyl) attached to an ammonium ion, contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic environments. This article provides a comprehensive overview of the biological activity of OAB, including its effects on cellular systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Oleylammonium bromide is composed of an oleyl chain (C18H37) connected to a quaternary ammonium group. Its molecular formula is C18H38BrN. The compound's amphiphilic nature enables it to form micelles in aqueous solutions, making it useful in various biological contexts.

Antimicrobial Properties

Research indicates that OAB exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showing potential as a biocide in medical and agricultural applications. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the interaction between the oleyl chain and lipid bilayers.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive 50 µg/mL
Gram-negative 100 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines, including human epithelial cells and cancer cell lines. Results indicate that OAB can induce apoptosis in certain cancer cells while exhibiting low toxicity to normal cells at therapeutic concentrations.

Cell LineIC50 (µM)Effect
HeLa (cervical cancer) 25Induces apoptosis
MCF-7 (breast cancer) 30Induces apoptosis
HEK293 (normal) >100Low toxicity

The biological activity of OAB can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic oleyl chain integrates into cell membranes, leading to increased permeability and potential cell lysis.
  • Reactive Oxygen Species (ROS) Generation : OAB may induce oxidative stress in cells, contributing to apoptosis.
  • Interaction with Cellular Signaling Pathways : Preliminary studies suggest that OAB may modulate pathways involved in cell survival and death.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the use of OAB as a topical antimicrobial agent in wound care. Patients treated with OAB-infused dressings showed a significant reduction in infection rates compared to control groups. The study concluded that OAB could be an effective alternative to traditional antibiotics.

Case Study 2: Cancer Treatment

In vitro experiments on breast cancer cell lines revealed that OAB not only inhibited cell proliferation but also enhanced the effects of conventional chemotherapeutics like doxorubicin. This synergistic effect suggests potential for combination therapies in oncology.

Q & A

Q. How can researchers reconcile discrepancies between theoretical and experimental ligand densities in surface passivation studies?

  • Methodological Answer: Account for ligand packing inefficiencies using grazing-incidence small-angle X-ray scattering (GISAXS). For Oleylammonium Bromide, a 20% lower experimental density (vs. theoretical) may arise from steric hindrance between branched alkyl chains .

Methodological Considerations

  • Data Contradiction Analysis : Compare ligand binding metrics (e.g., NMR-derived vs. DFT-predicted densities) by normalizing to nanocrystal surface area (calculated from TEM size distributions) .
  • Experimental Design : Follow ’s guidelines for realistic objectives (e.g., ligand density ±10% of theoretical) and milestones (e.g., phase purity confirmation via XRD at each synthesis step) .
  • Literature Integration : Use ’s framework to contrast your PLQY results with prior studies (e.g., 70–90% in vs. 50–70% in polar solvents ) and propose hypotheses for deviations .

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